2-(4-chlorophenyl)-4-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine
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Overview
Description
4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-OXAZOL-5-AMINE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and chlorophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, chlorobenzenes, and oxalyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the benzenesulfonyl group.
Reduction: Reduction reactions could target the nitro group if present or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
Medicinally, compounds like 4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-OXAZOL-5-AMINE may be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZOYLOXY)PHENYL BENZOATE
- 4-(4-(BENZYLOXY)PHENYLSULFONYL)PHENYL BENZOATE
- 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
Uniqueness
What sets 4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-OXAZOL-5-AMINE apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the oxazole ring, benzenesulfonyl group, and chlorophenyl group in one molecule provides a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C20H19ClN2O4S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H19ClN2O4S/c21-15-10-8-14(9-11-15)18-23-20(28(24,25)17-6-2-1-3-7-17)19(27-18)22-13-16-5-4-12-26-16/h1-3,6-11,16,22H,4-5,12-13H2 |
InChI Key |
VFVYKYJYPMVIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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